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molecular formula C11H13N B8745360 3-Methyl-3-phenylbutanenitrile

3-Methyl-3-phenylbutanenitrile

Cat. No. B8745360
M. Wt: 159.23 g/mol
InChI Key: GDMNROWUYDCXRE-UHFFFAOYSA-N
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Patent
US05705504

Procedure details

A mixture of 1-chloro-2-methyl-2-phenylpropane (150 g, 0.889 mol) and NaCN (54.46 g) in DMSO (250 mL) was heated at 100° C. for 3 weeks. The solution was concentrated to half the initial volume, H2O (400 mL) was added and it was extracted with Et2O (3×). The combined organic extracts were dried and concentrated to a crude product (115.1 g), which was directly used in the next step as obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
54.46 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:4].[C-:12]#[N:13].[Na+]>CS(C)=O>[CH3:4][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:11])[CH2:2][C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClCC(C)(C1=CC=CC=C1)C
Name
Quantity
54.46 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to half the initial volume, H2O (400 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
it was extracted with Et2O (3×)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude product (115.1 g), which
CUSTOM
Type
CUSTOM
Details
as obtained

Outcomes

Product
Name
Type
Smiles
CC(CC#N)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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